Cas no 922067-66-1 (ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a substituted dihydropyridazine core, which may contribute to biological activity, particularly in targeting enzyme inhibition or receptor modulation. The presence of a 4-chlorophenylmethylamino group and a 2-methylphenyl substituent enhances its lipophilicity, potentially improving membrane permeability. The ethyl ester moiety offers synthetic versatility for further derivatization. This compound is of interest due to its balanced molecular properties, including moderate polarity and stability, making it a suitable candidate for structure-activity relationship studies in drug discovery or crop protection applications.
ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate structure
922067-66-1 structure
Product name:ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No:922067-66-1
MF:C21H20ClN3O3
MW:397.854804039001
CID:6293400
PubChem ID:20933502

ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • F2272-0195
    • ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • ethyl 4-[(4-chlorophenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
    • 922067-66-1
    • AKOS002014101
    • ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
    • Inchi: 1S/C21H20ClN3O3/c1-3-28-21(27)20-17(23-13-15-8-10-16(22)11-9-15)12-19(26)25(24-20)18-7-5-4-6-14(18)2/h4-12,23H,3,13H2,1-2H3
    • InChI Key: XBNZVIMOESHYBS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNC1=CC(N(C2C=CC=CC=2C)N=C1C(=O)OCC)=O

Computed Properties

  • Exact Mass: 397.1193192g/mol
  • Monoisotopic Mass: 397.1193192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 71Ų

ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2272-0195-4mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
922067-66-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2272-0195-1mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
922067-66-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2272-0195-5mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
922067-66-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2272-0195-3mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
922067-66-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2272-0195-5μmol
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
922067-66-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2272-0195-2mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
922067-66-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2272-0195-2μmol
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
922067-66-1 90%+
2μl
$57.0 2023-05-16

Additional information on ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: A Comprehensive Overview

The compound Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 922067-66-1) is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their unique electronic properties and biological activities. The molecule's structure incorporates several functional groups, including an ethyl ester, a chlorophenyl group, and a dihydropyridazine ring system, making it a versatile compound for both academic research and industrial applications.

Recent studies have highlighted the importance of dihydropyridazine derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the chlorophenyl group in this compound adds to its stability and bioavailability, while the ethoxycarbonyl group enhances its solubility in organic solvents. These properties make it an ideal candidate for exploring its potential as a therapeutic agent.

One of the most promising applications of this compound lies in its ability to act as a precursor for synthesizing more complex molecules. Researchers have utilized Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate as a building block for constructing heterocyclic compounds with enhanced pharmacological profiles. For instance, its role in forming bioactive molecules with improved selectivity and potency has been documented in several recent publications.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the dihydropyridazine ring through cyclization reactions and the introduction of substituents at specific positions to achieve the desired functionality. The use of advanced catalysts and reaction conditions has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

In terms of biological activity, Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways. Preclinical studies have demonstrated its ability to modulate key signaling molecules, suggesting its utility in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its selectivity for specific targets over others highlights its potential as a lead compound for drug development.

From a structural standpoint, the molecule's dihydropyridazine ring is central to its reactivity and biological activity. The ring's unsaturation provides opportunities for further functionalization, enabling researchers to explore its potential in areas such as materials science and electronics. For example, derivatives of this compound have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.

Another area where this compound has garnered attention is in combinatorial chemistry. Its modular structure allows for the generation of diverse libraries of compounds, which can be screened for specific biological activities. This approach has been instrumental in identifying novel leads for treating various diseases, including cancer and infectious disorders.

In conclusion, Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 922067-66-1) is a multifaceted compound with significant implications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for both academic research and industrial innovation.

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